molecular formula C16H24BNO4 B2911136 2-(N-Cbz-Amino)ethylboronic acid pinacol ester CAS No. 2377607-52-6

2-(N-Cbz-Amino)ethylboronic acid pinacol ester

Cat. No.: B2911136
CAS No.: 2377607-52-6
M. Wt: 305.18
InChI Key: ZUSPEKHIVXYOJH-UHFFFAOYSA-N
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Description

2-(N-Cbz-Amino)ethylboronic acid pinacol ester (CAS 2377607-52-6) is a high-purity (97%) organoboron reagent supplied under the catalog number PN-9071. With the molecular formula C16H24BNO4 and a molecular weight of 305.2 g/mol, this compound is a protected boronic acid derivative, where the amine group is safeguarded with a carboxybenzyl (Cbz) group and the boronic acid is stabilized as a pinacol ester . This dual protection makes it an exceptionally stable and versatile building block for synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in the construction of carbon-carbon bonds to introduce a functionalized ethylamine spacer into target molecules, a crucial structural motif in medicinal chemistry and materials science . The Cbz-protected amine is readily deprotected under mild conditions, providing straightforward access to primary amines after the boronic acid has been utilized in coupling reactions. For optimal long-term stability, this reagent should be stored in a freezer, ideally at -20°C or at -40°C for periods exceeding three months . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPEKHIVXYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-(N-Cbz-Amino)ethylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(N-Cbz-Amino)ethylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols .

Scientific Research Applications

2-(N-Cbz-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is employed in the development of boron-containing drugs and as a precursor for boron neutron capture therapy agents.

    Industry: The compound finds applications in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Boronic Acid Pinacol Esters

Compound Name Substituent/Protecting Group Molecular Weight (g/mol) ¹H NMR (δ, Pinacol CH₃) ¹³C NMR (δ, Pinacol) Applications
2-(N-Cbz-Amino)ethylboronic acid pinacol ester Cbz-protected aminoethyl ~335.2* 1.34–1.38 84.0, 24.9 Peptide-drug conjugates
4-(N-Boc-Amino)phenylboronic acid pinacol ester Boc-protected aminophenyl 319.20 Not reported Not reported Peptide synthesis
2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester Benzyl-protected aminomethyl 323.24 Not reported Not reported Organocatalysis
2-Aminopyridine-3-boronic acid pinacol ester 2-Aminopyridine 220.09† 1.34–1.36 84.0, 24.9 Kinase inhibitor synthesis

*Calculated based on C₁₈H₂₇BN₂O₄; †Estimated from molecular formula.

Key Observations:

Protecting Group Stability: The Cbz group (stable under basic/neutral conditions) contrasts with the acid-labile Boc group, enabling orthogonal deprotection strategies in multi-step syntheses . Benzyl-protected analogs (e.g., 2-(N-Benzylaminomethyl)phenylboronic acid pinacol ester) offer similar stability but require harsher conditions (e.g., H₂/Pd) for deprotection .

NMR Signatures: All pinacol esters exhibit characteristic ¹H NMR singlets at δ 1.34–1.38 (12H, CH₃) and ¹³C NMR peaks at δ 84.0 (B-O) and 24.9 (CH₃) . Additional peaks (e.g., NH at δ 10.77–11.75 in aminoethyl derivatives) distinguish substituents .

Reactivity in Cross-Couplings: 2-(N-Cbz-Amino)ethylboronic acid pinacol ester participates in Suzuki-Miyaura reactions with aryl halides, similar to 2-aminopyridine-3-boronic acid pinacol ester . However, steric hindrance from the Cbz group may reduce coupling efficiency compared to less bulky analogs .

Biological Applications: Aminoethyl derivatives are pivotal in synthesizing protease inhibitors (e.g., bortezomib analogs), whereas arylboronic esters (e.g., 4-(N-Boc-Amino)phenyl) are used in PET tracer development .

Biological Activity

2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a boronic ester derivative recognized for its significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities, including enzyme inhibition and applications in drug discovery.

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 2377607-52-6

The primary mechanism of action involves the compound's participation in the Suzuki–Miyaura coupling reaction, where it acts as a reagent to form carbon-carbon bonds. The process includes:

  • Transmetalation : The boronic ester interacts with a metal catalyst, typically palladium, facilitating the coupling of aryl or vinyl halides.
  • Formation of Carbon-Carbon Bonds : This reaction is crucial in synthesizing complex organic molecules, which may exhibit various biological activities.

Biological Activity

Research indicates that 2-(N-Cbz-Amino)ethylboronic acid pinacol ester exhibits notable biological properties:

Enzyme Inhibition

Studies have shown that aminoboronic acids and their esters can serve as effective enzyme inhibitors. For instance:

  • Target Enzymes : They have been investigated for their ability to inhibit serine proteases and other enzymes involved in critical biological pathways .
  • Case Studies : A study highlighted the use of aminoboronic acids in developing inhibitors for specific proteases, showcasing their potential in therapeutic applications .

Drug Discovery Applications

The compound is utilized in synthesizing biologically active molecules, contributing to drug development:

  • Boron Neutron Capture Therapy (BNCT) : It serves as a precursor for boron-containing drugs used in cancer treatment, enhancing the efficacy of BNCT by targeting tumor cells specifically.
  • Synthesis of Anticancer Agents : Its reactivity allows for the construction of complex structures that are essential in developing new anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(N-Boc-Amino)ethylboronic acid pinacol esterStructureSimilar enzyme inhibition properties
Phenylboronic acid pinacol esterStructureUsed in various cross-coupling reactions

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester:

  • Synthesis Optimization : Researchers have refined reaction conditions to improve yield and purity, utilizing automated systems for large-scale production.
  • Biological Assays : In vitro studies have demonstrated its potential to inhibit specific enzymes effectively, leading to further exploration in medicinal chemistry .

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